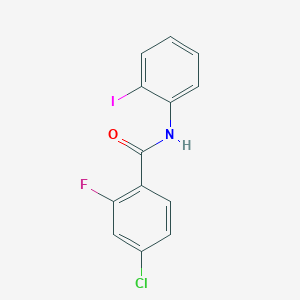![molecular formula C16H14FNO3 B7477737 Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate, also known as Methyl 4-(4-fluorobenzoyl)aminobenzoate or Methyl 4-(4-fluorophenylcarbamoyl)benzoate, is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-characterized. However, there are also limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. In addition, the toxicity and side effects of this compound have not been fully elucidated, which may limit its clinical applications.
Future Directions
There are several future directions for the study of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate. One area of research is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the toxicity and side effects of this compound need to be further elucidated to determine its safety and clinical applicability. Finally, the development of more potent and selective analogs of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate can be synthesized through a multi-step reaction involving the condensation of 4-fluorobenzoic acid with 4-aminobenzoic acid, followed by the reaction with thionyl chloride to form the acid chloride intermediate. This intermediate is then reacted with methyl alcohol in the presence of a base to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFDJDSBDEIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)








![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)